5-methylpyrrolidin-2-one

Beschreibung

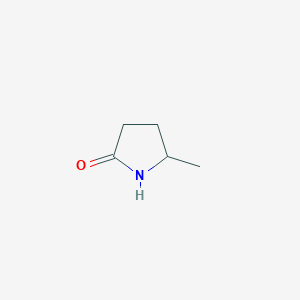

Structure

2D Structure

Eigenschaften

IUPAC Name |

5-methylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-4-2-3-5(7)6-4/h4H,2-3H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVIVRJLWYJGJTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50870457 | |

| Record name | 5-Methyl-2-pyrrolidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108-27-0 | |

| Record name | 5-Methyl-2-pyrrolidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-2-pyrrolidone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyl-2-pyrrolidone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75833 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methyl-2-pyrrolidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-2-pyrrolidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.243 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYL-2-PYRROLIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1X0OUE3QOB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 5 Methylpyrrolidin 2 One

Catalytic Transformations of Levulinic Acid and Derivatives

The conversion of levulinic acid and its esters into 5-methylpyrrolidin-2-one and its N-substituted derivatives is a key area of research in biomass valorization. rsc.org These pyrrolidones have wide-ranging applications in industries such as petrochemicals, polymers, pharmaceuticals, and agrochemicals. rsc.orgresearchgate.net The primary synthetic route involves the reductive amination of the keto-acid functionality of levulinic acid. researchgate.netresearchgate.net

Reductive Amination Approaches

Reductive amination is a cornerstone for the synthesis of 5-methyl-2-pyrrolidones from levulinic acid. researchgate.net This process typically involves the reaction of the carbonyl group in levulinic acid with a nitrogen source, such as ammonia (B1221849) or an amine, to form an imine intermediate. This intermediate is subsequently hydrogenated to yield γ-aminovaleric acid, which then undergoes intramolecular cyclization to form the this compound ring. mdpi.com The efficiency and selectivity of this transformation are heavily dependent on the catalytic system employed. rsc.org

Heterogeneous catalysts are favored for the reductive amination of levulinic acid due to their ease of separation from the reaction mixture, potential for reuse, and suitability for continuous flow processes. acs.orgcnr.it A wide array of solid catalysts has been investigated, demonstrating the versatility of this approach.

Supported noble metal catalysts, particularly those based on palladium (Pd) and ruthenium (Ru), are widely studied for the reductive amination of levulinic acid. These metals are highly effective in activating molecular hydrogen, a crucial step in the hydrogenation of the imine intermediate. rsc.org

For instance, a Pd/C catalyst was utilized in the synthesis of 5-methyl-2-pyrrolidone from levulinic acid using ammonium (B1175870) formate (B1220265) as both a hydrogen and nitrogen source. This system achieved a high yield of 98% in water at 180°C. researchgate.net However, the stability of some supported catalysts can be a concern. For example, a Ru-based catalyst supported on titania nanotubes, while effective, showed a partial loss of activity after extended reaction times in a continuous flow setup. cnr.itd-nb.info Skeletal catalysts like Raney Co and Raney Ni have shown to significantly improve the yield of this compound from 5-hydrazinyl-2-methylpentanenitrile (DHMP), with Raney Ni achieving up to an 86% yield. mdpi.com

The choice of support material also plays a critical role in the catalytic performance, influencing factors like metal dispersion and surface acidity. rsc.orgresearchgate.net

| Catalyst | Nitrogen/Hydrogen Source | Solvent | Temperature (°C) | Yield of this compound (%) | Reference |

|---|---|---|---|---|---|

| Pd/C | Ammonium Formate | Water | 180 | 98 | researchgate.net |

| Ru/C | Ammonia/H₂ | Dioxane | 150 | Low Efficiency | mdpi.com |

Skeletal catalysts, such as Raney nickel (Raney Ni) and Raney cobalt (Raney Co), are highly porous, high-surface-area catalysts that have demonstrated significant activity in the reductive amination of levulinic acid and its derivatives. mdpi.com

The use of Raney Ni in this context dates back to 1947, where it was used to synthesize 1,5-dimethyl-2-pyrrolidone from levulinic acid and methylamine (B109427) under high hydrogen pressure. researchgate.net More recent research has focused on using milder reaction conditions. For example, Raney Ni has been effectively used with ammonium formate as both the hydrogen and nitrogen source, achieving a 94% yield of 5-methyl-2-pyrrolidone in an aqueous medium at 180°C. researchgate.netgoogle.com This approach avoids the need for high-pressure hydrogen gas, enhancing the safety of the process. researchgate.net The Raney Ni catalyst could be reused for several cycles with only a slight decrease in activity. researchgate.netgoogle.com

In the conversion of 5-hydrazinyl-2-methylpentanenitrile (DHMP), both Raney Co and Raney Ni were found to be significantly more effective than supported catalysts like Pd/C and Ru/C, yielding 40% and 67% of this compound, respectively. Increasing the amount of Raney Ni catalyst further boosted the yield to 86%. mdpi.com

| Catalyst | Starting Material | Reagents | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Raney Ni | Levulinic Acid | Ammonium Formate | 180 | 94 | researchgate.netgoogle.com |

| Raney Ni | 5-hydrazinyl-2-methylpentanenitrile | - | 150 | 86 | mdpi.com |

| Raney Co | 5-hydrazinyl-2-methylpentanenitrile | - | 150 | 40 | mdpi.com |

To enhance the stability and performance of nickel catalysts, novel support materials have been explored. Porous-carbon-coated nickel catalysts supported on carbon nanotubes (CNFx@Ni@CNTs) have been developed for the reductive amination of levulinic acid. acs.org These catalysts exhibit exceptional stability, allowing for up to 20 reaction cycles without significant leaching or sintering of the nickel nanoparticles, and achieving a 99% yield of the desired pyrrolidone. acs.org

Interestingly, mechanistic studies using these Ni/CNT catalysts suggest an unconventional reaction pathway. Instead of the typical imine-mediated route observed with platinum catalysts, the reaction is proposed to proceed through an amide intermediate, followed by cyclization, intramolecular dehydration, and hydrogenation. acs.org This highlights how the choice of catalyst can fundamentally alter the reaction mechanism. acs.org

Platinum-based catalysts are highly effective for the reductive amination of levulinic acid, often exhibiting high activity under mild conditions. acs.org The performance of these catalysts is significantly influenced by the support material and the presence of co-loaded metal oxides. acs.org

A study investigating various supported metals (including Pt, Re, Pd, Rh, Ru, Cu, and Ni) found that a platinum and molybdenum oxide co-loaded on titania (Pt-MoOX/TiO2) demonstrated the highest activity for the reductive amination of levulinic acid with various amines. acs.org This catalyst system was effective under mild conditions (3 bar H₂, 100°C, solvent-free) and was reusable. acs.org The high activity is attributed to an acid-base interaction between the catalyst's acid sites and the carboxyl group of levulinic acid and its intermediates. acs.org

Other platinum-supported catalysts, such as Pt/TiO2 and Pt supported on disordered mesoporous silica (B1680970) (Pt/MNS), have also shown excellent performance, with the latter enabling the reaction to proceed at room temperature and atmospheric pressure. researchgate.net The confinement effect of the mesoporous structure in Pt/MNS leads to highly dispersed platinum species, enhancing the number of available catalytic sites. researchgate.net

| Catalyst | Amine | Conditions | Yield of N-substituted-5-methyl-2-pyrrolidone | Reference |

|---|---|---|---|---|

| Pt-MoOX/TiO₂ | Various amines | 100°C, 3 bar H₂, solvent-free | High isolated yield | acs.org |

| Pt/MNS | - | Room temperature, atmospheric H₂ | High | researchgate.net |

| Pt/TiO₂ | - | - | Excellent performance | mdpi.com |

Heterogeneous Catalysis

Functionalized Graphitic Carbon Nitride/Platinum (g-C3N4/Pt) Catalysis

Graphitic carbon nitride (g-C3N4) is a metal-free polymeric semiconductor composed of carbon, nitrogen, and some hydrogen. nih.gov Its unique electronic structure, basic surface properties, and the presence of hydrogen-bonding motifs make it a promising material in catalysis. nih.gov It can be synthesized from various nitrogen-rich precursors like melamine, dicyandiamide, or guanidine (B92328) hydrochloride. nih.gov The properties of g-C3N4, such as specific surface area and particle size, can be tuned by the choice of precursor, which in turn affects its photocatalytic activity. nih.gov

As a functional support material, g-C3N4 is used to synthesize and stabilize nanosized metal particles, preventing their agglomeration and enhancing their catalytic performance. nih.govmdpi.com Platinum nanoparticles (PtNPs) supported on g-C3N4 nanosheets (PtNP@g–C3N4) have been developed as hybrid nanocatalysts. mdpi.com In these composites, the g-C3N4 nanosheets act as effective carriers, improving the stability and activity of the platinum nanoparticles. mdpi.com While the direct application of g-C3N4/Pt catalysis for the specific synthesis of this compound is not extensively detailed in the provided research, the established use of platinum catalysts in hydrogenation and reductive amination reactions suggests its potential utility in the conversion of levulinic acid to pyrrolidones.

Homogeneous Catalysis

Homogeneous catalysis offers a powerful route for the synthesis of chiral this compound from biomass-derived levulinic acid (LA) and its esters. nih.govresearchgate.net A notable advancement in this area is the direct asymmetric reductive amination using a chiral Ruthenium/bisphosphine catalyst. nih.govresearchgate.net This method achieves high enantioselectivity and excellent isolated yields. nih.govresearchgate.net

In a study by de Vries and coworkers, optimized conditions using a readily available chiral Ru-catalyst resulted in the synthesis of enantioenriched this compound with up to 96% enantiomeric excess (ee) and an isolated yield of up to 89%. mdpi.comnih.govresearchgate.net The reaction can utilize both levulinic acid and methyl levulinate (ML) with similar reactivity and selectivity. nih.govresearchgate.net Mechanistic studies, including mass spectrometry and isotope labeling, suggest a reaction pathway that involves the formation of an imine, which then tautomerizes to an enamine. nih.govresearchgate.net This enamine subsequently cyclizes to form a cyclic enamide, which then undergoes an enantioselective hydrogenation step to yield the final chiral lactam product. nih.govresearchgate.net

| Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Chiral Ru/bisphosphine | Levulinic Acid (LA) | up to 89 | up to 96 | nih.govresearchgate.net |

| Chiral Ru/bisphosphine | Methyl Levulinate (ML) | Similar to LA | Similar to LA | nih.govresearchgate.net |

Biocatalytic Approaches

Biocatalysis has emerged as a green and highly selective alternative for the synthesis of chiral molecules. Enzymes such as amine dehydrogenases and transaminases are employed to catalyze the asymmetric synthesis of this compound, often with exceptional enantioselectivity under mild reaction conditions.

Amine dehydrogenases (AmDHs) are attractive biocatalysts for the synthesis of chiral amines through the asymmetric reductive amination of ketones, using inexpensive ammonia as the amino donor. rsc.org These enzymes, often developed through protein engineering of amino acid dehydrogenases, can catalyze reductive amination with high conversion and stereoselectivity, producing only water as a byproduct. rsc.orgnih.gov

Through techniques like directed evolution, the substrate scope and activity of AmDHs can be significantly expanded. rsc.org For instance, an engineered AmDH derived from a phenylalanine dehydrogenase from Geobacillus kaustophilus has been developed to catalyze the reductive amination of a diverse set of ketones. rsc.org While direct synthesis of this compound via an intramolecular reaction catalyzed by a single engineered AmDH is a complex endeavor, these enzymes are highly effective for the first key step: the asymmetric reductive amination of levulinic acid to produce chiral 4-aminopentanoic acid. This intermediate can then cyclize to form the desired chiral lactam. The use of engineered AmDHs offers the potential for high enantioselectivity (up to >99% ee) in the formation of the amine intermediate. rsc.orgnih.gov

Transaminases (TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone substrate. nih.gov They have been successfully applied in the stereoselective synthesis of chiral this compound from levulinic esters. mdpi.com Depending on the specific transaminase used, either the (R)- or (S)-enantiomer of the lactam can be obtained with excellent enantiomeric excess (>99% ee). mdpi.com

Among the enzymes tested for this transformation, transaminases ATA-237 and TA-P1-G06 have shown exceptional activity and selectivity. mdpi.com The biocatalytic process using these enzymes achieved high isolated yields (75-80%) for (S)-5-methylpyrrolidin-2-one with an enantioselectivity greater than 99% ee. mdpi.com This approach provides a highly efficient and selective route to enantiopure this compound.

| Enzyme | Product Enantiomer | Isolated Yield (%) | Enantiomeric Excess (ee %) | Reference |

| ATA-237 | (S) | 75-80 | >99 | mdpi.com |

| TA-P1-G06 | (S) | 75-80 | >99 | mdpi.com |

The concept of one-pot, multi-step reactions, where sequential transformations occur in a single reaction vessel, offers significant advantages in terms of process efficiency, reduced waste, and simplified operations by avoiding the isolation of intermediates. researchgate.net In the context of this compound synthesis, such a process can be envisioned by combining multiple enzymatic or chemo-enzymatic steps.

For example, a one-pot, two-step biocatalytic process could involve the initial amination of levulinic acid to 4-aminopentanoic acid using an enzyme like a transaminase or an amine dehydrogenase, followed by an enzyme- or chemically-catalyzed intramolecular cyclization to form the lactam. While the literature specifically detailing a one-pot, two-step process for this compound is specific, the principle has been demonstrated for the synthesis of other valuable chemicals from biomass. For instance, one-pot, two-step chemo-biocatalytic syntheses have been developed for producing furan-containing amino acids from 5-hydroxymethylfurfural (B1680220) (HMF). researchgate.net This approach highlights the feasibility of designing efficient, integrated catalytic cascades for the production of complex molecules like this compound from simple bio-based precursors.

Intramolecular Cyclization Reactions

Intramolecular cyclization is a prominent strategy for synthesizing this compound. This approach involves the formation of the lactam ring from a linear precursor containing both an amine and a carboxylic acid or ester functionality.

The synthesis of this compound can be achieved through the reductive amination of levulinic acid. This process typically begins with the amination of the carbonyl group in levulinic acid, which leads to the formation of an imine. Subsequent hydrogenation of this imine yields γ-aminovaleric acid. The final step is an intramolecular amidation of γ-aminovaleric acid, which cyclizes to form this compound Current time information in Denver, CO, US.. This pathway is a common and well-documented method for producing pyrrolidinones Current time information in Denver, CO, US..

The synthesis of this compound and its derivatives frequently employs the reductive amination of levulinic acid, a readily available keto acid derived from biomass Current time information in Denver, CO, US.orgsyn.org. This process involves the reaction of levulinic acid with an amine in the presence of a reducing agent and a catalyst, leading to the formation of an intermediate which then undergoes intramolecular cyclization to yield the pyrrolidinone orgsyn.org. Various heterogeneous catalysts have been explored for this reaction to improve efficiency and sustainability orgsyn.org.

Alternatively, amino acids can serve as precursors. For instance, the cyclization of 4-aminopentanoic acid can yield this compound. This approach highlights the versatility of using amino acid precursors for the synthesis of γ-lactams.

| Precursor | Reagents/Catalyst | Key Transformation | Product |

| Levulinic Acid | Amine, H₂, Heterogeneous Catalyst | Reductive Amination, Cyclization | N-substituted-5-methyl-2-pyrrolidone |

| 4-Aminopentanoic Acid | Heat or Acid/Base Catalyst | Intramolecular Cycloamidation | This compound |

Multi-step Catalytic Processes from Methyl Levulinate

Methyl levulinate, an ester of levulinic acid, serves as a key starting material in multi-step catalytic processes to produce chiral this compound. A notable example is the ruthenium-catalyzed direct asymmetric reductive amination. This process involves the use of a chiral Ru/bisphosphine catalyst. The reaction proceeds with high enantioselectivity, yielding chiral this compound with an enantiomeric excess of up to 96% and an isolated yield of up to 89% Current time information in Denver, CO, US.. Trifluoroethanol has been identified as the optimal solvent for achieving superior enantioselectivity in this transformation Current time information in Denver, CO, US..

| Starting Material | Catalyst System | Solvent | Key Steps | Enantiomeric Excess (ee) | Isolated Yield |

| Methyl Levulinate | Chiral Ru/bisphosphine catalyst | Trifluoroethanol | Asymmetric Reductive Amination, Cyclization | Up to 96% | Up to 89% |

Synthesis from 4,5-dihydro-6-methylpyridazin-3(2H)-one (DHMP)

An alternative synthetic route to this compound utilizes 4,5-dihydro-6-methylpyridazin-3(2H)-one (DHMP) as a nitrogen-rich platform molecule. The transformation of DHMP to this compound is achieved through catalytic approaches. While supported metal catalysts such as Pd/C and Ru/C have shown low efficiencies, skeletal catalysts like Raney Co and Raney Ni have demonstrated significant improvements in yield. Specifically, Raney Ni has proven to be highly reactive in the reductive denitrification of DHMP, achieving a yield of 86% with an increased catalyst dosage.

| Catalyst | H₂ Pressure | Temperature | Time | Yield of 5-MP |

| Pd/C | 1 MPa | 150 °C | 4 h | Low |

| Ru/C | 1 MPa | 150 °C | 4 h | Low |

| Raney Co | 1 MPa | 150 °C | 4 h | 40% |

| Raney Ni | 1 MPa | 150 °C | 4 h | 67% |

| Raney Ni (increased dosage) | 1 MPa | 150 °C | 4 h | 86% |

Novel Synthetic Routes for Chiral this compound Derivatives

The development of novel synthetic routes for chiral this compound derivatives is crucial for applications in pharmaceuticals and biologically active compounds where stereochemistry is critical.

Asymmetric Synthesis Strategies

Recent advancements in asymmetric synthesis have provided efficient methods for producing enantioenriched this compound. One prominent strategy involves the direct asymmetric reductive amination of levulinic acid. This has been successfully achieved using a readily available chiral Ru/bisphosphine catalyst, resulting in excellent enantioselectivity (up to 96% ee) and high isolated yields (up to 89%) researchgate.net.

Another innovative approach is a biocatalytic one-pot, two-step process. This method has demonstrated high conversion and selectivity, yielding (S)-5-methylpyrrolidin-2-one with high isolated yields (75–80%) and an enantioselectivity of over 99% Current time information in Denver, CO, US.. This biocatalytic route offers the advantages of mild reaction conditions (30 °C and 24 hours) and high enantiomeric purity, making it a highly efficient method for the synthesis of optically active this compound Current time information in Denver, CO, US..

| Strategy | Starting Material | Catalyst/Enzyme | Key Features | Enantiomeric Excess (ee) | Isolated Yield |

| Asymmetric Reductive Amination | Levulinic Acid | Chiral Ru/bisphosphine | High enantioselectivity and yield | Up to 96% | Up to 89% |

| Biocatalytic One-Pot, Two-Step Process | Not specified | Biocatalyst | Mild conditions, high enantiopurity | > 99% | 75-80% |

1,3-Dipolar Cycloaddition Reactions

1,3-dipolar cycloaddition is a powerful method for constructing five-membered heterocyclic rings, including the pyrrolidine (B122466) core. This type of reaction involves the addition of a 1,3-dipole, such as an azomethine ylide, to a dipolarophile, which is typically an alkene or alkyne. The concerted [3+2] cycloaddition process allows for the stereospecific formation of new carbon-carbon and carbon-nitrogen bonds. While a versatile strategy for pyrrolidine synthesis, its direct application to produce the specific structure of this compound is part of a broader family of reactions for creating substituted pyrrolidines. The synthesis of 3-nitropyrrolidines, for example, has been demonstrated through the cycloaddition of nonstabilised azomethine ylides with nitroalkenes in a flow microreactor.

Reactions of Ethyl Levulinate with Nitro Compounds

A notable one-pot synthesis of N-substituted-5-methyl-2-pyrrolidones has been developed utilizing ethyl levulinate and various nitro compounds. This process is facilitated by a nanosized platinum-based catalyst supported on titanium dioxide nanotubes (Pt/TiO2-NT). The reaction proceeds through a cascade mechanism that includes the reduction of the nitro compound to an amine, formation of an imine intermediate with ethyl levulinate, followed by hydrogenation and subsequent intramolecular cyclization. This method is advantageous as it can be conducted under solvent-free conditions with excellent yields. The bifunctional nature of the catalyst, possessing both metal and acid sites, is crucial for the sequential reactions to occur efficiently.

| Reactants | Catalyst | Conditions | Product | Yield |

| Ethyl Levulinate, Nitro Compounds | Pt/TiO2-NT | Solvent-free, mild conditions | N-substituted-5-methyl-2-pyrrolidones | Excellent |

Condensation of Aldehydes in the Presence of Ammonia

The synthesis of the pyrrolidinone ring can be achieved through various condensation reactions. While direct condensation of a simple aldehyde with ammonia to form this compound is not the primary route, related syntheses of substituted pyrrolidinones can involve the reaction of aldehydes, amines, and a third component with an activated methylene (B1212753) group. For instance, polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones are synthesized from aromatic aldehydes, amines, and dialkyl acetylenedicarboxylate. The more direct and common precursor for this compound, however, is not an aldehyde but the keto-acid, levulinic acid. The synthesis from levulinic acid involves reductive amination, where the ketone group reacts with ammonia to form an imine, which is then reduced and cyclizes. Early methods employed Raney nickel as a catalyst under high pressure and temperature to produce γ-aminovaleric acid, which then cyclizes to this compound with yields of 80-90%. mdpi.com

Derivatization of 2-oxotetrahydropyrrol-5S-carboxylic acid

2-oxotetrahydropyrrol-5S-carboxylic acid, also known as S-pyroglutamic acid, is a versatile chiral starting material for the synthesis of various optically active 2-pyrrolidinone (B116388) derivatives. nih.gov The derivatization of pyroglutamic acid can lead to a range of substituted pyrrolidinones. For instance, pyroglutamic acid can be esterified to compounds like ethyl-5-oxopyrrolidine-2-carboxylate by reacting it with ethanol (B145695) in the presence of thionyl chloride. acadpubl.eu Subsequent reduction of this ester can yield 5-(hydroxymethyl)pyrrolidin-2-one. malayajournal.org In some catalytic systems, the formation of 5-methyl-2-pyrrolidone has been observed as a byproduct. For example, in the conversion of pyroglutaminol (derived from pyroglutamic acid) over a Ru/Al2O3 catalyst in a hydrogen atmosphere, 5-methyl-2-pyrrolidone was formed in small amounts. shokubai.org This suggests that with appropriate catalyst and reaction condition optimization, derivatization of pyroglutamic acid could be a viable, albeit less direct, route to this compound.

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound is increasingly being guided by the principles of green chemistry, which emphasize the use of sustainable resources and the reduction of environmental impact.

Sustainable Feedstock Utilization (Biomass-derived Levulinic Acid)

A cornerstone of the green synthesis of this compound is the use of levulinic acid derived from biomass. mdpi.com Levulinic acid is recognized as a key platform chemical by the US Department of Energy and can be produced from the acid-catalyzed hydrolysis of lignocellulosic biomass such as agricultural waste. mdpi.comresearchgate.net The use of this renewable feedstock provides a sustainable alternative to petroleum-based starting materials. The conversion of levulinic acid to this compound is typically achieved through reductive amination. mdpi.com This process can utilize various nitrogen sources, including aqueous ammonia or ammonium formate, and hydrogen sources like hydrogen gas or formic acid. mdpi.com

| Feedstock | Key Intermediate | Target Compound | Green Aspect |

| Lignocellulosic Biomass | Levulinic Acid | This compound | Utilization of renewable resources |

Environmentally Benign Solvents and Reaction Conditions

Significant efforts have been made to replace hazardous organic solvents and improve reaction conditions in the synthesis of this compound and its derivatives. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields. cnr.it Solvent-free conditions have been successfully applied in the reductive amination of levulinic acid, further reducing the environmental footprint of the process. cnr.it When solvents are necessary, greener alternatives are being explored. For example, cyclopentyl methyl ether (CPME) has been used as a solvent in the microwave-assisted flow synthesis of N-substituted pyrrolidinones, achieving high yields. cnr.it The use of ammonium formate as both a hydrogen and nitrogen source in aqueous media also represents a greener approach, avoiding the need for high-pressure hydrogen gas. researchgate.net

| Green Approach | Details | Advantages |

| Microwave-Assisted Synthesis | Use of dielectric heating to accelerate reactions. | Reduced reaction times, increased yields. cnr.it |

| Solvent-Free Conditions | Reactions are conducted without a solvent medium. | Eliminates solvent waste, simplifies purification. cnr.it |

| Green Solvents | Use of solvents like Cyclopentyl methyl ether (CPME). | Less toxic, reduced environmental impact. cnr.it |

| Alternative Reagents | Ammonium formate as H2 and N source. | Avoids high-pressure H2 gas, uses water as a solvent. researchgate.net |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds like 5-methylpyrrolidin-2-one. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

1H NMR Spectroscopy

Proton (¹H) NMR spectroscopy of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for each set of non-equivalent protons in the molecule. The chemical shifts (δ), reported in parts per million (ppm), multiplicity (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) in Hertz (Hz) are key parameters for assigning these signals.

A typical ¹H NMR spectrum shows a multiplet for the proton at the C5 position (the chiral center) due to its coupling with the adjacent protons. The methyl group protons at C5 appear as a doublet, a result of their coupling to the single proton at C5. The protons of the two methylene (B1212753) groups (CH₂) in the ring at positions C3 and C4 appear as complex multiplets. The amine proton (N-H) often presents as a broad singlet. chemicalbook.com

Detailed spectral data from various sources are compiled below:

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-H | ~7.37 | br s | - |

| H-5 | ~3.79-3.91 | m | - |

| H-3 | ~2.18-2.40 | m | - |

| H-4 | ~1.60-1.71 | m | - |

| CH₃ | ~1.23 | d | 6.2 |

This table presents a compilation of typical ¹H NMR data for this compound. The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific instrument used.

13C NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. The chemical shifts are indicative of the type of carbon (e.g., carbonyl, methine, methylene, methyl).

The carbonyl carbon (C=O) of the lactam ring typically appears at the most downfield position (highest ppm value). The carbon atom at the chiral center (C5) and the other ring carbons (C3 and C4) resonate at intermediate chemical shifts, while the methyl carbon (CH₃) appears at the most upfield position (lowest ppm value).

A summary of characteristic ¹³C NMR chemical shifts is provided in the table below:

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C2 (C=O) | ~178.6 |

| C5 | ~50.4 |

| C3 | ~30.8 |

| C4 | ~29.3 |

| CH₃ | ~22.4 |

This table summarizes typical ¹³C NMR chemical shift values for this compound. As with ¹H NMR, minor variations may be observed based on experimental conditions.

Chromatographic Techniques

Chromatography is an essential tool for the separation, purification, and analysis of this compound from reaction mixtures and for assessing its purity.

Column Chromatography for Purification

Column chromatography is a standard method for purifying this compound on a preparative scale. oup.com This technique involves passing a solution of the crude product through a column packed with a stationary phase, typically silica (B1680970) gel. A solvent or a mixture of solvents (eluent) is used to move the components of the mixture down the column at different rates.

For the purification of this compound, a common solvent system is a gradient of ethyl acetate (B1210297) in hexane. mdpi.comscielo.org.mx By gradually increasing the polarity of the eluent, different components of the mixture can be selectively eluted, allowing for the isolation of the pure compound. The progress of the separation is often monitored by thin-layer chromatography (TLC). scielo.org.mx

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Since this compound is a chiral molecule, it exists as a pair of enantiomers, (R)- and (S)-5-methylpyrrolidin-2-one. Determining the enantiomeric purity, or enantiomeric excess (e.e.), is crucial, especially in applications where only one enantiomer is desired. Chiral High-Performance Liquid Chromatography (HPLC) is the primary technique used for this purpose. mdpi.com

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. sigmaaldrich.com For the analysis of this compound and its derivatives, polysaccharide-based CSPs are often employed. sigmaaldrich.com The separation of enantiomers allows for the quantification of each, thereby determining the enantiomeric purity of the sample. The development of effective chiral HPLC methods is a significant area of research for ensuring the quality of enantiomerically pure this compound. researchgate.netsemanticscholar.org

Other Characterization Methods (e.g., XRD, XPS, SEM-Mapping, TEM for Catalysts)

In the context of the synthesis of this compound, particularly through catalytic routes, various other analytical techniques are employed to characterize the catalysts used. These methods provide insights into the physical and chemical properties of the catalyst, which are critical for its activity and selectivity.

X-ray Diffraction (XRD) is used to determine the crystalline structure of the catalyst material. For instance, in the synthesis of a platinum-supported graphitic carbon nitride (g-C₃N₄/Pt) catalyst for the conversion of levulinic acid, XRD analysis confirmed that the g-C₃N₄ maintained its native structure after platinum deposition. frontiersin.orgnih.gov

X-ray Photoelectron Spectroscopy (XPS) provides information about the elemental composition and chemical states of the elements on the surface of the catalyst. In the g-C₃N₄/Pt catalyst, XPS revealed that platinum was predominantly in its metallic state, a crucial factor for its catalytic performance. frontiersin.orgnih.gov

Scanning Electron Microscopy (SEM)-Mapping is used to visualize the surface morphology and the distribution of elements on the catalyst's surface. This technique, along with Energy-Dispersive X-ray spectroscopy (EDX), can provide a detailed map of the elemental composition across the catalyst. thieme-connect.com

Transmission Electron Microscopy (TEM) offers high-resolution imaging of the catalyst's internal structure and the size and distribution of metal nanoparticles. HR-TEM (High-Resolution TEM) can even visualize the atomic lattice of the catalyst components. nih.govthieme-connect.com

These characterization techniques are vital for understanding the structure-activity relationships of catalysts, leading to the development of more efficient and selective processes for the synthesis of this compound and its derivatives. frontiersin.orgnih.govresearchgate.netx-mol.com

Stereochemistry and Enantioselective Synthesis of 5 Methylpyrrolidin 2 One

Importance of Chirality in Biological Activity

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in medicinal chemistry and pharmacology. researchgate.netnih.gov The biological activity of chiral compounds is profoundly influenced by their stereochemistry, as living systems are inherently chiral. researchgate.netresearchgate.net Enzymes, receptors, and other biological targets are proteins composed of L-amino acids, creating a specific chiral environment. nih.gov Consequently, the different enantiomers of a chiral drug can exhibit distinct pharmacological, toxicological, and pharmacokinetic properties. nih.gov

More than half of all active pharmaceutical ingredients (APIs) are chiral compounds. mdpi.com Historically, many drugs were developed and marketed as racemic mixtures (a 1:1 mixture of both enantiomers). However, it is now widely recognized that one enantiomer (the eutomer) is often responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects. nih.gov A classic example is thalidomide, where the (R)-enantiomer has sedative effects, but the (S)-enantiomer is teratogenic. researchgate.net

5-Methylpyrrolidin-2-one and its derivatives are recognized as important frameworks in biologically active compounds and pharmaceuticals. researchgate.netmdpi.com The pyrrolidinone ring, particularly when featuring a stereogenic center, is considered a privileged scaffold in medicinal chemistry. mdpi.com This structural motif is found in numerous approved drugs and clinical candidates, where it can provide crucial interactions with biological targets and allows for the optimization of stereochemical aspects of potency and toxicity. researchgate.net Therefore, the development of methods to synthesize enantiomerically pure this compound is of high importance for the pharmaceutical industry, enabling the creation of safer and more effective drugs. researchgate.netmdpi.com

Enantioselective Catalysis

Enantioselective catalysis is a powerful strategy for producing optically pure compounds, and it has been extensively applied to the synthesis of chiral this compound. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product, making it an efficient and atom-economical method. mdpi.com The primary starting material for many of these syntheses is levulinic acid or its esters, which are bio-based platform molecules. researchgate.netmdpi.comresearchgate.net

Asymmetric Hydrogenation

Asymmetric hydrogenation is a key technique for the synthesis of chiral this compound. This method typically involves the hydrogenation of a prochiral precursor, such as a cyclic enamide, using a chiral transition metal catalyst. researchgate.net Ruthenium-based catalysts are commonly employed for this transformation.

In one approach, the synthesis begins with the reductive amination of levulinic acid, which forms an intermediate imine. This imine can tautomerize to a cyclic enamide, which then undergoes enantioselective hydrogenation. researchgate.net Studies have shown that chiral Ru/bisphosphine catalysts can achieve excellent enantioselectivity (up to 96% ee) and high isolated yields (up to 89%) for this reaction. researchgate.net The choice of solvent can be critical; for instance, trifluoroethanol has been identified as an optimal solvent for achieving high enantioselectivity with certain ruthenium catalysts. mdpi.com

Another strategy involves the direct asymmetric reductive amination of levulinic acid or methyl levulinate, where the hydrogenation step is the enantioselectivity-determining step. researchgate.net Rhodium-based catalytic systems have also been utilized for the asymmetric hydrogenation of related α,β-unsaturated γ-lactams to produce chiral β-substituted γ-lactams. mdpi.com

Table 1: Asymmetric Hydrogenation for Chiral this compound Synthesis

| Catalyst System | Substrate | Product Configuration | Enantiomeric Excess (ee) | Isolated Yield | Reference |

|---|---|---|---|---|---|

| Chiral Ru/bisphosphine | Levulinic Acid | Chiral this compound | Up to 96% | Up to 89% | researchgate.net |

| Ru(II)-BINAP-HCl | Alkyl Levulinate | Chiral γ-Valerolactone | High | Good | mdpi.com |

Asymmetric Reductive Amination

Asymmetric reductive amination of γ-keto acids or esters is one of the most direct and attractive methods for synthesizing chiral γ-lactams like this compound. mdpi.commdpi.com This process typically involves the reaction of a ketone with an amine source and a reducing agent in the presence of a chiral catalyst. mdpi.com

A significant advancement in this area is the direct asymmetric reductive amination (DARA) of levulinic acid (LA) and methyl levulinate (ML). researchgate.net Using a readily available chiral Ru/bisphosphine catalyst with ammonium (B1175870) acetate (B1210297) as the nitrogen source, enantioenriched this compound can be synthesized in high yield and with excellent enantioselectivity. researchgate.net This one-pot cascade reaction avoids the need for protecting groups and the purification of intermediates, making it a highly efficient process. acs.org

The reaction pathway is believed to proceed through the formation of an imine, which tautomerizes to an enamine. This enamine then cyclizes to form a cyclic enamide, which is subsequently hydrogenated asymmetrically by the chiral ruthenium complex. researchgate.net This methodology is versatile, allowing for the synthesis of five-, six-, and seven-membered lactams with high enantiopurity. acs.org

Biocatalytic Approaches for Enantiomeric Purity

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for synthesizing chiral compounds. mdpi.com Enzymes operate under mild conditions and exhibit remarkable stereoselectivity, making them ideal for producing enantiomerically pure this compound. mdpi.comresearchgate.net

One prominent biocatalytic method is the use of engineered amine dehydrogenases (AmDHs). mdpi.com Researchers have enhanced the catalytic efficiency of an AmDH from Thermoanaerobacter thermohydrosulfuricus through directed evolution. The optimized enzyme demonstrated a significant increase in activity and achieved exceptional stereoselectivity (99% ee) in the reductive amination of γ-keto acids to produce (S)-5-methylpyrrolidin-2-one. mdpi.com This biocatalytic process operates under mild conditions (40 °C, neutral pH) and shows potential for industrial-scale production. mdpi.com

Transaminases (TAs) are another class of enzymes utilized for this purpose. mdpi.comnih.gov Depending on the specific transaminase used, either the (R)- or (S)-enantiomer of this compound can be obtained with excellent enantiomeric excess (>99% ee) and high isolated yields (75–80%). mdpi.com The reaction involves the amination of a ketoester like methyl levulinate, followed by the spontaneous cyclization of the resulting amino ester intermediate. nih.gov

Lipases are also employed, primarily for the kinetic resolution of racemic lactams or their precursors. mdpi.commdpi.com For instance, Candida antarctica lipase (B570770) B (CaLB) has been used in the hydrolysis of N-substituted racemic γ-lactams to separate the enantiomers. mdpi.com While classical kinetic resolutions have a theoretical maximum yield of 50% for a single enantiomer, they remain a valuable tool for achieving high enantiomeric purity. mdpi.com

Table 2: Biocatalytic Synthesis of Chiral this compound

| Enzyme Type | Substrate | Product Configuration | Enantiomeric Excess (ee) | Isolated Yield | Reference |

|---|---|---|---|---|---|

| Engineered Amine Dehydrogenase (TtherAmDH V8) | γ-Keto acids | (S)-5-methylpyrrolidin-2-one | 99% | High | mdpi.com |

| Transaminase (ATA-237) | Levulinic ester | (S)-5-methylpyrrolidin-2-one | >99% | 75-80% | mdpi.com |

| Transaminase (TA-P1-G06) | Levulinic ester | (S)-5-methylpyrrolidin-2-one | >99% | 75-80% | mdpi.com |

Chiral Building Blocks and Synthons

Chiral this compound itself serves as a valuable chiral building block for the synthesis of more complex molecules. mdpi.com Its structure is a key intermediate in the production of various pharmaceuticals. mdpi.com The term "chiral building block" or "synthon" refers to a molecule that possesses a specific chirality and can be incorporated into a larger molecule during synthesis, transferring its stereochemical information. cymitquimica.com

Levulinic acid, derived from biomass, is a crucial and versatile platform molecule that acts as a starting material for the synthesis of chiral this compound. researchgate.netmdpi.com Another important synthon is pyroglutamic acid (2-oxotetrahydropyrrol-5S-carboxylic acid), a naturally derived chiral compound that has been extensively used in asymmetric synthesis. acadpubl.eu

The synthesis of substituted pyrrolidinones often relies on the stereocontrolled manipulation of chiral precursors. For example, chiral aziridines have been used as electrophiles in ring-opening reactions with chiral enolates. nih.govacs.org The resulting γ-aminoamide adducts can then be cyclized to form enantiopure 5-substituted pyrrolidin-2-ones. nih.govacs.org This demonstrates how smaller, well-defined chiral molecules serve as foundational units for constructing more elaborate stereochemically-defined targets.

Controlling Stereogenic Centers

Controlling the formation of stereogenic centers is the cornerstone of asymmetric synthesis. For this compound, the key is to control the stereocenter at the C5 position. Various strategies have been developed to achieve this.

One method involves the use of a chiral auxiliary. In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. For instance, chiral enolates derived from (S,S)-(+)-pseudoephedrine amides have been used to perform stereocontrolled aziridine (B145994) ring-opening reactions. nih.govacs.org The chiral auxiliary guides the nucleophilic attack, and after the desired stereocenter is set, the auxiliary is removed. The resulting products can then be converted into enantiopure pyrrolidin-2-ones. acs.org

Catalytic methods, as discussed previously, are a primary means of controlling stereocenters. In asymmetric hydrogenation and reductive amination, the chiral catalyst (e.g., a Ru-phosphine complex) creates a chiral environment around the reacting molecules, favoring the formation of one enantiomer over the other. mdpi.comresearchgate.net The interaction between the substrate and the chiral ligand of the catalyst is crucial for inducing high enantioselectivity. mdpi.com

Biocatalysis provides exquisite control over stereochemistry due to the highly specific three-dimensional structure of enzyme active sites. mdpi.com Enzymes like amine dehydrogenases and transaminases can distinguish between prochiral faces of a substrate, leading to the formation of a single enantiomer with very high purity. mdpi.com

Finally, starting from a chiral pool material like pyroglutamic acid, which already possesses a defined stereocenter, allows for the synthesis of new chiral pyrrolidinones while retaining the original configuration, provided the reaction conditions are mild. acadpubl.eu

Pharmacological and Biological Research Applications of 5 Methylpyrrolidin 2 One and Its Derivatives

Therapeutic Applications

Anticancer Activity

Derivatives of the pyrrolidin-2-one structure have been the subject of extensive research for their potential as anticancer agents. These investigations have explored their mechanisms of action, including the inhibition of key cellular targets and their impact on tumor cell growth and gene expression.

The histone acetyltransferases (HATs) p300 and its paralog, CREB-binding protein (CBP), are crucial transcriptional co-activators implicated in the progression of various cancers. cancer.govnih.gov The bromodomain of these proteins is a key reader of acetylated lysine (B10760008) residues on histones and other proteins, making it an attractive target for therapeutic intervention. nih.govnih.gov Inhibition of the p300/CBP bromodomain can disrupt the acetylation of histones and prevent the co-activation of key transcription factors that drive tumor progression. cancer.gov

Small molecule inhibitors targeting the conserved bromodomains of p300 and CBP have been developed and show potential in cancer therapy. cancer.govnih.gov For instance, the orally bioavailable inhibitor CCS1477 has been investigated for its potent and selective inhibition of p300/CBP bromodomains. cellcentric.com Such inhibitors represent a promising strategy for addressing cancers that are dependent on the activity of these transcriptional co-activators. nih.govcellcentric.com While research has focused on complex molecules as inhibitors, the pyrrolidin-2-one scaffold is a component of some molecules with reported anticancer activity. nih.govresearchgate.net

Derivatives of pyrrolidin-2-one have demonstrated significant anti-proliferative activity in various cancer cell lines. For example, a series of 5-chloro-indole-2-carboxylate derivatives incorporating a 2-methylpyrrolidin-1-yl moiety have shown promising antiproliferative effects. nih.gov One such derivative, 3d, exhibited a mean GI50 value of 38 nM against a panel of four cancer cell lines. nih.gov

Furthermore, studies on 5-hydroxy-1H-pyrrol-2-(5H)-one derivatives have identified compounds with potent anti-proliferative activity across multiple cancer cell lines. nih.gov These compounds have been shown to induce S-phase cell cycle arrest and apoptosis in cancer cells, highlighting their potential as effective agents for cancer treatment. nih.gov The anticancer activities of various pyrrolidin-2-one based compounds have been evaluated against different cancer cell lines, including pancreatic and breast cancer cells. researchgate.net

Table 1: Antiproliferative Activity of a 2-methylpyrrolidine (B1204830) Derivative

| Compound | Cancer Cell Line | GI50 (nM) |

|---|---|---|

| 2-methylpyrrolidine derivative 3d | Mean of four cancer cell lines | 38 |

Data sourced from a study on 5-chloro-indole-2-carboxylate derivatives. nih.gov

The c-Myc oncogene is a critical driver of cellular proliferation and is overexpressed in a majority of human cancers. nih.govfrontiersin.org It functions as a transcription factor that regulates a wide array of genes involved in cell growth and metabolism. nih.gov The activity of p300/CBP is linked to the expression of key cancer-driving genes, including c-Myc. cellcentric.com Inhibition of the p300/CBP bromodomain can lead to the degradation of proteins like c-Myc, which are key drivers of certain cancers. cellcentric.com

Histone H3 lysine 27 acetylation (H3K27ac) is a critical epigenetic modification that regulates chromatin structure and gene expression and plays a significant role in various cancers. nih.gov The HAT activity of p300/CBP is responsible for this modification. astx.com Potent inhibitors of the p300/CBP HAT domain have been shown to cause a dose-dependent deacetylation of H3K18 and H3K27 in tumor tissues. astx.com This modulation of histone acetylation can alter gene expression and contribute to the anticancer effects of these inhibitors. nih.gov While a novel oncogene named 5MP1 has been shown to reprogram c-Myc translation in colorectal cancer, it is important to note that 5MP1 is a gene and not the chemical compound 5-methylpyrrolidin-2-one. nih.gov

Neuroprotective Properties

The pyrrolidin-2-one scaffold is also a key feature in compounds investigated for their neuroprotective potential. Derivatives of this structure have been evaluated in various models of neurological disorders and have shown promise in mitigating neuronal damage and cognitive decline.

Novel pyrrolidin-2-one derivatives have been studied for their effects on cognitive impairment. nih.gov In mouse models, these derivatives have been shown to be effective in treating behavioral and biochemical changes associated with cognitive deficits. nih.gov Research has also explored pyrrole-containing compounds for their antioxidant and neuroprotective properties in in vitro neurotoxicity models, demonstrating their potential to protect against oxidative stress-induced cell death. mdpi.com

Potential in Neurodegenerative Diseases

The pyrrolidin-2-one core is present in various molecules designed for the study and potential treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.govmichaeljfox.org

In the field of neuroimaging, derivatives of pyrrolidin-2-one are utilized as radioligands for Positron Emission Tomography (PET) to study synaptic density in the brain. For instance, compounds like ¹¹C-UCB-A (4-(3,5-Difluorophenyl)-1-((1-methyl-1H-imidazol-5-yl)methyl)pyrrolidin-2-one) have been developed for this purpose. These imaging agents allow for the non-invasive monitoring of synaptic changes that are characteristic of many neurodegenerative disorders. accscience.com

While direct studies on this compound for neurodegenerative diseases are not extensively documented in the provided search results, the broader class of pyrrolidin-2-one derivatives shows significant promise as a source of new therapeutic and diagnostic agents for these debilitating conditions. nih.govmichaeljfox.org

Anti-inflammatory Activity (for derivatives)

Derivatives of the pyrrolidin-2-one structure have been designed and synthesized to exhibit anti-inflammatory properties. nih.gov Research has focused on the synthesis of various derivatives, including N-substituted pyrrolidine-2,5-diones, to act as multitarget anti-inflammatory agents. polito.it In one study, a series of 2-pyrrolidinone (B116388) derivatives were synthesized and evaluated for their ability to inhibit lipoxygenase (LOX), an enzyme involved in the inflammatory pathway. nih.gov Two compounds in particular, designated 14d and 14e, showed potent inhibitory activity against LOX with IC50 values of 0.08 mM and 0.0705 mM, respectively. nih.gov Further in vivo testing revealed that compound 14d produced an inhibition of rat paw edema comparable to the standard anti-inflammatory drug, indomethacin. nih.gov

Another study explored new pyrrolidine (B122466) derivatives for their effects on cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Among the synthesized compounds, two derivatives, A-1 and A-4, demonstrated the highest anti-inflammatory and analgesic effects, respectively, suggesting their potential as lead compounds for new NSAID development. nih.gov The research into pyrrolidine-2,5-dione derivatives also yielded compounds with significant COX-2 selectivity and potent inhibitory activity in the low micromolar to submicromolar range. polito.it

Table 1: Anti-inflammatory Activity of this compound Derivatives

| Compound/Derivative | Target Enzyme(s) | Key Findings |

|---|---|---|

| 2-Pyrrolidinone derivative 14d | Lipoxygenase (LOX) | Potent LOX inhibition (IC50 = 0.08 mM); comparable in vivo activity to indomethacin. nih.gov |

| 2-Pyrrolidinone derivative 14e | Lipoxygenase (LOX) | Most potent LOX inhibition in its class (IC50 = 0.0705 mM). nih.gov |

| Pyrrolidine derivative A-1 | COX-1, COX-2 | Exhibited the highest anti-inflammatory effects among the tested compounds. nih.gov |

| N-substituted pyrrolidine-2,5-dione 13e | COX-1, COX-2 | Potent and selective COX-2 inhibitor (IC50 = 0.98 µM; Selectivity Index = 31.5). polito.it |

Antihypertensive Activity (for derivatives)

The pyrrolidin-2-one scaffold is also integral to the development of novel antihypertensive agents. nih.gov Numerous studies have shown that derivatives of pyrrolidin-2-one possess significant hypotensive properties, which may be linked to their ability to act as α-adrenoceptor antagonists. mdpi.com A series of 1-substituted pyrrolidin-2-one derivatives featuring a 3-(4-arylpiperazin-1-yl)propyl moiety were synthesized and found to display strong antihypertensive activities. nih.gov

Compound 11a , identified as 1-[2-acetoxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]pyrrolidin-2-one, emerged as the most potent in this series. nih.gov The pharmacological results and binding studies suggest that the antihypertensive effects of these compounds are related to their α-adrenolytic properties. nih.gov This activity is particularly dependent on the presence of a 1-phenylpiperazine (B188723) group with specific substituents. nih.gov The proline residue is considered an essential group for angiotensin-converting enzyme (ACE) inhibitors to exert their antihypertensive effects by binding to the enzyme's active center. mdpi.com

Drug Discovery and Development

The pyrrolidine ring and its derivatives, such as pyrrolidine-2-one, are widely utilized by medicinal chemists to create compounds for treating human diseases. researchgate.netnih.gov This scaffold's popularity stems from its ability to explore pharmacophore space efficiently due to its three-dimensional, non-planar structure. researchgate.netnih.gov

Drug Delivery Systems

Derivatives of this compound have been investigated for their utility in various drug delivery systems.

Oral: 5-methyl-pyrrolidinone chitosan (B1678972) (MPC) has been explored for creating films for the buccal (oral) delivery of protein drugs. nih.gov These films can be loaded with proteins and cross-linked to control the drug's release rate without compromising the bioadhesive properties necessary for application to the buccal mucosa. nih.gov

Transdermal: While research has more extensively covered N-methyl-2-pyrrolidone (NMP) as a penetration enhancer, related pyrrolidone structures are of interest in transdermal delivery. researchgate.netchemicalbook.com Studies have shown that combining two different pyrrolidone vehicles, such as 1-methyl-2-pyrrolidone and 1-lauryl-2-pyrrolidone, can create a potent enhancing effect for the skin penetration of both hydrophilic and hydrophobic drugs, including 5-fluorouracil. nih.govdntb.gov.ua

Ophthalmic: N-methyl-2-pyrrolidone (NMP), a closely related compound, has been identified as a potential permeability enhancer for both hydrophilic and lipophilic drugs in ophthalmic drug-delivery systems. researchgate.netresearchgate.net The development of advanced ocular drug delivery systems aims to improve precorneal residence time and sustain drug release, areas where specialized polymers and carriers are beneficial. nih.gov

Mechanism of Biological Action

Enzyme Inhibition

A primary mechanism through which this compound derivatives exert their biological effects is through enzyme inhibition.

As noted in the context of anti-inflammatory activity, these derivatives can inhibit enzymes crucial to the inflammatory cascade, such as Lipoxygenase (LOX) and Cyclooxygenase (COX). nih.govnih.gov In silico docking experiments have helped elucidate the molecular features that govern this bioactivity. nih.gov These studies show that for effective inhibition of the LOX enzyme, acidic moieties on the derivative must be positioned at a specific distance and orientation within the enzyme's active site. nih.gov The 2-pyrrolidinone template itself contributes significantly to the inhibitory properties of these novel compounds. nih.gov

For COX enzymes, derivatives of pyrrolidine have been shown to interact with and block the active sites of both COX-1 and COX-2. nih.gov The development of selective COX-2 inhibitors is a key goal in creating anti-inflammatory drugs with fewer gastrointestinal side effects, and certain pyrrolidine-2,5-dione derivatives have shown high selectivity for COX-2. polito.it This selectivity is supported by docking simulations which indicate significant interactions with amino acid residues present in the secondary pocket of the COX-2 enzyme. polito.it

Beyond inflammation, the pyrrolidin-2-one scaffold is found in Ivosidenib, a potent inhibitor of the mutated IDH1 enzyme, which plays a role in certain cancers. nih.govnih.gov

Table 2: Summary of Enzyme Inhibition by Pyrrolidinone Derivatives

| Derivative Class | Target Enzyme | Mechanism/Finding |

|---|---|---|

| 2-Pyrrolidinones | Lipoxygenase (LOX) | Requires specific orientation of acidic moieties in the active site for productive inhibition. nih.gov |

| Pyrrolidines | Cyclooxygenase (COX-1, COX-2) | Act as inhibitors, with some derivatives showing potential as new NSAID leads. nih.gov |

| Pyrrolidine-2,5-diones | Cyclooxygenase-2 (COX-2) | Can achieve high selectivity for COX-2 through interactions with a secondary enzyme pocket. polito.it |

| Substituted Pyrrolidin-2-one | Isocitrate Dehydrogenase-1 (IDH1) | Ivosidenib, containing the scaffold, inhibits the mutated form of the IDH1 enzyme. nih.govnih.gov |

Interaction with Molecular Targets and Pathways

Derivatives of the pyrrolidin-2-one core have been shown to interact with a multitude of biological targets, leading to potential applications in oncology, neurology, and infectious diseases. The specific nature of the substitutions on the pyrrolidin-2-one ring dictates the compound's affinity and selectivity for its molecular target.

Anticancer Activity: A significant body of research has focused on the anticancer potential of pyrrolidine derivatives. nih.govresearchgate.net These compounds have demonstrated the ability to regulate various targets, leading to anti-proliferative effects against numerous cancer cell lines. nih.gov For instance, certain polysubstituted pyrrolidine derivatives containing a thiophene (B33073) ring have shown better cytotoxic activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines compared to their phenyl-ring counterparts. nih.gov In one study, a thiophene-containing derivative exhibited IC₅₀ values of 17 µM and 19 µM against MCF-7 and HeLa cells, respectively. nih.gov

Anticonvulsant and CNS Activity: The pyrrolidin-2-one structure is a well-established pharmacophore for compounds active in the central nervous system (CNS). nih.gov Derivatives have been developed that show significant anticonvulsant activity. nih.govmdpi.com Their mechanism of action is often linked to their affinity for serotonergic (5-HT1A) and α1-adrenergic receptors. nih.gov Furthermore, as analogues of gamma-aminobutyric acid (GABA), their activity may also involve the GABA-ergic system. nih.govresearchgate.net Research on the closely related pyrrolidine-2,5-diones has shown interactions with voltage-gated sodium and calcium channels. nih.gov

Enzyme Inhibition: Pyrrolidin-2-one derivatives have been designed as inhibitors for various enzymes. A series of analogues were synthesized and evaluated as inhibitors of InhA, an essential enzyme for the survival of Mycobacterium tuberculosis. nih.gov While some of these compounds were not potent InhA inhibitors, they still exhibited significant activity against the bacteria, suggesting a different mode of action. nih.gov In other research, new classes of 2-pyrrolidinone derivatives have been synthesized and tested for their anti-inflammatory properties, demonstrating inhibitory activity against the lipoxygenase (LOX) enzyme. nih.gov

Other Targets: The versatility of the scaffold is further demonstrated by its application in other therapeutic areas. Chiral pyrrolidinone derivatives have been explored as antagonists for the Angiotensin II type 1 (AT1) receptor, a key target in the treatment of hypertension. researchgate.net Additionally, certain derivatives have been found to possess adrenolytic properties, leading to antiarrhythmic and antioxidant effects. researchgate.net

Table 1: Molecular Targets of this compound Derivatives

| Therapeutic Area | Molecular Target/Pathway | Observed Effect | Reference |

|---|---|---|---|

| Anticancer | Various (unspecified) | Cytotoxicity against MCF-7 and HeLa cell lines. | nih.govbohrium.com |

| Anticonvulsant | Serotonin 5-HT1A & α1-adrenergic receptors | Reduction in seizure susceptibility. | nih.gov |

| Anti-inflammatory | Lipoxygenase (LOX) enzyme | Inhibition of enzyme activity. | nih.gov |

| Antitubercular | InhA enzyme | Inhibition of M. tuberculosis growth. | nih.gov |

| Antihypertensive | Angiotensin II (AT1) receptor | Antagonistic activity. | researchgate.net |

| Antiarrhythmic | α-adrenoceptors | Adrenolytic and antioxidant properties. | researchgate.net |

Cellular Permeability and Efflux Mechanisms

The effectiveness of a drug is highly dependent on its ability to reach its target within the body, which involves crossing cellular membranes. The physicochemical properties of this compound derivatives can be tailored to enhance their cellular permeability. However, a significant challenge in drug development is overcoming efflux pumps, which are transmembrane proteins that actively transport drugs out of cells, thereby reducing their intracellular concentration and efficacy. nih.gov

Efflux pumps of the Resistance-Nodulation-Cell Division (RND) superfamily are major contributors to multidrug resistance in Gram-negative bacteria. nih.gov A promising strategy to combat this resistance is the development of efflux pump inhibitors (EPIs). mdpi.comresearchgate.net These molecules can block the action of efflux pumps, restoring the effectiveness of antibiotics that would otherwise be expelled from the bacterial cell. nih.gov Pyrrole-based compounds have been identified as potential EPIs that can boost antibiotic activity in bacteria like E. coli and P. aeruginosa. nih.gov Well-known EPIs like Phenylalanine-arginine β-naphthylamide (PAβN) have demonstrated broad-spectrum activity, potentiating antibiotics such as fluoroquinolones and macrolides. nih.gov The development of pyrrolidin-2-one derivatives as potential EPIs represents an active area of research to overcome drug resistance.

The permeability of these compounds is often assessed using in vitro models like the Caco-2 cell permeability assay, which simulates the human intestinal barrier. Physicochemical properties such as lipophilicity, size, and polarity are critical factors that determine a molecule's ability to diffuse across cell membranes. mdpi.com Computational tools can predict these properties to guide the design of new derivatives with improved oral bioavailability. mdpi.com

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule influence its biological activity. researchgate.net For derivatives of this compound, extensive SAR studies have been conducted to optimize their potency and selectivity for various targets.

Anticonvulsant SAR: For anticonvulsant activity, research on the closely related pyrrolidine-2,5-dione scaffold has yielded detailed SAR insights. Key findings include:

Substituents on the Ring: The nature of the substituent at the 3-position of the pyrrolidine-2,5-dione ring is crucial. nih.govmdpi.com The presence of an aryl group, particularly one with electron-withdrawing atoms like chlorine, has been shown to be beneficial for activity. mdpi.com

N-1 Position Substitutions: The fragment attached to the nitrogen atom of the ring significantly impacts efficacy. Modifications often involve linking the core to an arylpiperazine moiety via a linker. nih.gov

Linker Length: Increasing the length of the alkyl chain linking the pyrrolidin-2,5-dione core to other pharmacophores can result in derivatives with a quick onset and long-lasting anticonvulsant activity. nih.gov

Stereochemistry: The stereochemistry of the molecule, particularly the spatial orientation of substituents, can lead to different biological profiles due to varying binding modes with target proteins. nih.gov

Anticancer SAR: In the context of anticancer activity, the substitutions on the pyrrolidine ring are a determining factor for both potency and selectivity. bohrium.com

Aromatic Systems: The replacement of a phenyl ring with a thiophene ring in certain derivatives led to enhanced cytotoxicity against both MCF-7 and HeLa cancer cell lines. nih.gov

Ring Configuration: For a series of pyrrolidine derivatives designed as PPARα/γ dual agonists, SAR studies revealed that the cis-configuration of substituents at the 3 and 4 positions of the ring was preferred over the trans orientation for optimal activity. nih.gov

Hybrid Molecules: Combining the pyrrolidine core with other pharmacologically active moieties, such as coumarin, has been explored to create hybrid molecules with potent antiproliferative activity. bohrium.com The impact of different substituents on these hybrid structures has been studied to establish clear SAR. bohrium.com

Table 2: Structure-Activity Relationship (SAR) Summary for Pyrrolidin-2-one Derivatives

| Activity | Structural Modification | Effect on Activity | Reference |

|---|---|---|---|

| Anticonvulsant | Addition of electron-withdrawing groups (e.g., Cl) to aryl substituent | Increased potency. | mdpi.com |

| Anticonvulsant | Increased length of N-1 alkyl linker chain | Quicker onset and longer duration of action. | nih.gov |

| Anticancer | Replacement of Phenyl ring with Thiophene ring | Enhanced cytotoxicity against MCF-7 & HeLa cells. | nih.gov |

| PPARα/γ Agonism | cis-configuration of substituents at C3 and C4 | Preferred over trans-configuration for activity. | nih.gov |

| Anticancer | Hybridization with Coumarin scaffold | Potent antiproliferative activity. | bohrium.com |

Industrial and Advanced Materials Research Contexts

Advanced Solvent Applications

5-methylpyrrolidin-2-one and its N-alkyl derivatives are recognized as effective solvents, often considered as alternatives to the more common N-methyl-2-pyrrolidone (NMP). researchgate.netresearchgate.net Their utility is rooted in their distinct chemical structure, which imparts valuable characteristics for various industrial processes.

Like its close analog N-methyl-2-pyrrolidone (NMP), this compound is a polar aprotic solvent. nih.govnih.gov This class of solvents possesses a high dielectric constant and a significant dipole moment, allowing them to dissolve a wide range of polar and nonpolar compounds. A key feature of aprotic solvents is the absence of acidic protons, which prevents them from participating in hydrogen bonding as proton donors. This characteristic is crucial in many chemical reactions where the solvent needs to be inert. The physicochemical properties of this compound, such as its high boiling point, contribute to its stability and suitability for processes requiring elevated temperatures. chemicalbook.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C5H9NO |

| Molecular Weight | 99.13 g/mol |

| Boiling Point | 248 °C |

| Melting Point | 41-43 °C |

| CAS Number | 108-27-0 |

The structure of this compound allows it to effectively dissolve a variety of substances. It is utilized as a solvent in numerous chemical processes and industrial applications. atamankimya.com Research has highlighted its role as a reaction medium in pharmaceutical synthesis, where it facilitates chemical transformations necessary for producing active pharmaceutical ingredients (APIs). atamankimya.com Specifically, it has been shown to help solubilize drugs that have poor water solubility, which is a critical factor in developing effective drug delivery systems. atamankimya.com Furthermore, related compounds like 5-methyl-N-methylpyrrolidone and 5-methyl-N-cyclohexyl pyrrolidone are used as water-insoluble polar co-solvents to increase the solubility of pesticides and other agrochemicals. researchgate.net

Precursor in Synthesis of Fine Chemicals and Agrochemicals

This compound is an important chemical intermediate for the synthesis of a range of products, including pharmaceuticals and agrochemicals. researchgate.netresearchgate.netgoogle.com N-alkyl-5-methyl-2-pyrrolidones, derived from this compound, are considered valuable building blocks for creating these complex molecules. researchgate.neteschemy.com The synthesis of these compounds often starts from levulinic acid, a biomass-derived platform chemical, highlighting a pathway toward more sustainable chemical production. researchgate.netgoogle.com The transformation of levulinic acid via reductive amination is a primary route to produce these pyrrolidone derivatives, which then serve as starting materials for further chemical synthesis. researchgate.netresearchgate.net

Surfactant Applications

The pyrrolidone structure is known to enhance the properties of surfactants, improving characteristics such as water solubility, solvency, and compatibility. When an alkyl chain of sufficient length (typically C8 to C14) is attached to the nitrogen atom of the this compound ring, the resulting N-alkyl-5-methyl-2-pyrrolidone molecule exhibits significant surface-active properties. researchgate.net These compounds can function as nonionic surfactants and emulsifiers. eschemy.com Their effectiveness is partly due to the electronegativity of the carbonyl oxygen in the pyrrolidone ring, which allows for interactions with other molecules. researchgate.net This makes them useful in formulations for industrial, agricultural, and household chemical products. eschemy.com

Compound Reference Table

Theoretical and Mechanistic Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the chemical properties of molecules like 5-methylpyrrolidin-2-one. By approximating the electron density of a molecule, DFT can accurately predict its structure, energy, and other electronic properties, offering deep insights into reaction mechanisms and molecular stability.

DFT calculations are instrumental in modeling the degradation pathways of this compound, such as hydrolysis and oxidative cleavage. While specific DFT studies on the hydrolysis of this compound are not extensively detailed in available literature, the principles can be understood from related systems. For instance, the hydrolysis of a 5-methylfuran-2-yl moiety into a 2,5-dioxopentanyl (2,5-DOP) entity demonstrates how computational models can map the conversion and stabilization of intermediates under acidic conditions nih.gov. This conversion highlights the role of the methyl group in stabilizing a potential carbocation, facilitating the ring-opening hydrolysis nih.gov.